PDK1 Inhibitor 2610 is a potent and selective inhibitor of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), which is a crucial component in the phosphoinositide 3-kinase/AKT signaling pathway. This pathway plays a significant role in cell growth, survival, and metabolism, making PDK1 a critical target for cancer therapy. The compound is classified as an ATP-competitive inhibitor, demonstrating high selectivity for PDK1 and its associated pathways.
PDK1 Inhibitor 2610 was developed through extensive research aimed at identifying selective inhibitors of PDK1. It has been cataloged with the Chemical Abstracts Service number 2108463-93-8 and is recognized for its dual inhibition capabilities, affecting both PDK1 and various phosphoinositide 3-kinase isoforms. The compound has been characterized by its ability to inhibit PDK1 with an IC50 value of 34 nM and p-T308-PKB with an IC50 of 94 nM, highlighting its potency in biochemical assays .
The synthesis of PDK1 Inhibitor 2610 involves several key steps:
Technical details regarding specific reagents or conditions used in the synthesis are proprietary or not extensively detailed in public literature.
The molecular structure of PDK1 Inhibitor 2610 is characterized by its complex arrangement that allows for effective binding to the ATP-binding site of PDK1. While exact structural diagrams are not provided in the available literature, it is noted that the compound's design incorporates features that mimic ATP to achieve competitive inhibition.
PDK1 Inhibitor 2610 primarily functions through competitive inhibition of PDK1. The reactions involved include:
Technical details on specific reaction mechanisms or kinetics were not extensively covered in the available literature.
The mechanism of action for PDK1 Inhibitor 2610 revolves around its ability to inhibit the kinase activity of PDK1:
While specific physical properties such as melting point or solubility were not detailed in the search results, general chemical properties include:
Further characterization would require experimental data from laboratory studies.
PDK1 Inhibitor 2610 has several scientific applications:
Phosphoinositide-Dependent Kinase 1 inhibitor 2610 (C~25~H~15~N~5·HCl, MW 421.88) is a potent ATP-competitive small molecule that concurrently targets Phosphoinositide-Dependent Kinase 1 and Class I Phosphoinositide 3-Kinase isoforms. This dual inhibition profile disrupts proximal signaling nodes in the oncogenic Phosphoinositide 3-Kinase pathway. Biochemical analyses reveal nanomolar inhibitory potency against Phosphoinositide-Dependent Kinase 1 (half-maximal inhibitory concentration = 34 nM) and phospho-Threonine 308-Protein Kinase B (half-maximal inhibitory concentration = 94 nM). Simultaneously, it inhibits Phosphoinositide 3-Kinase catalytic subunits with distinct isoform selectivity: p110α (half-maximal inhibitory concentration = 64 nM), p110δ (half-maximal inhibitory concentration = 98 nM), p110γ (half-maximal inhibitory concentration = 67 nM), and p110β (half-maximal inhibitory concentration = 432 nM) [4]. This pharmacological profile positions Compound 2610 as a strategic disruptor of reciprocal activation loops between Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase, where Phosphoinositide 3-Kinase-generated phosphatidylinositol (3,4,5)-trisphosphate recruits both kinases to the plasma membrane, facilitating Phosphoinositide-Dependent Kinase 1-mediated activation of Protein Kinase B and other AGC kinases [3] [6].
Table 1: Kinase Inhibition Profile of Compound 2610
Target Kinase | IC₅₀ (nM) | Biological Function |
---|---|---|
Phosphoinositide-Dependent Kinase 1 | 34 | Master regulator of AGC kinase family; phosphorylates activation loop of Protein Kinase B |
p-Threonine 308-Protein Kinase B | 94 | Downstream effector of Phosphoinositide-Dependent Kinase 1 in oncogenic signaling |
Phosphoinositide 3-Kinase p110α | 64 | Catalytic subunit frequently mutated in cancers |
Phosphoinositide 3-Kinase p110δ | 98 | Isoform implicated in hematological malignancies |
Phosphoinositide 3-Kinase p110γ | 67 | Oncogenic isoform overexpressed in solid tumors |
Phosphoinositide 3-Kinase p110β | 432 | Isoform activated by G-protein coupled receptors |
The molecular architecture of Compound 2610 (chemical name: 2-(4-(8-(pyridin-3-ylethynyl)-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile hydrochloride) enables high-affinity engagement with the adenosine triphosphate-binding pockets of both Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase isoforms. Crystallographic analyses of analogous inhibitors reveal that the imidazoquinoline scaffold occupies the adenine niche, forming critical hydrogen bonds with hinge region residues. The pyridinyl-ethynyl extension projects toward the hydrophobic back pocket, enhancing selectivity. The acrylonitrile moiety engages in electrostatic interactions with catalytic lysine residues conserved across Phosphoinositide-Dependent Kinase 1 (Lysine 111) and Class I Phosphoinositide 3-Kinases (Lysine 799 in p110γ) [4] [8].
Notably, the compound exploits structural similarities in the adenosine triphosphate-binding clefts while accommodating isoform-specific variations through its flexible ethynyl linker. Molecular dynamics simulations demonstrate that Compound 2610 induces distinct conformational changes in Phosphoinositide-Dependent Kinase 1 compared to Phosphoinositide 3-Kinase isoforms: In Phosphoinositide-Dependent Kinase 1, it stabilizes the "DFG-out" conformation typically associated with type II inhibitors, while in Phosphoinositide 3-Kinase p110γ, it maintains the "DFG-in" orientation characteristic of type I inhibitors. This structural duality underlies its capacity to simultaneously inhibit both kinase families without cross-resistance to single-target inhibitors [4] [8].
Table 2: Structural Determinants of Compound 2610 Binding
Kinase Domain | Key Binding Interactions | Conformational Impact |
---|---|---|
Phosphoinositide-Dependent Kinase 1 | Hydrogen bonding: Glutamate 166, Lysine 111Van der Waals: Leucine 88, Valine 127 | Stabilizes DFG-out conformationDisplaces catalytic magnesium ion |
Phosphoinositide 3-Kinase p110α | Hydrogen bonding: Valine 851, Lysine 802Hydrophobic: Tryptophan 812 | Maintains DFG-in conformationBlocks adenosine triphosphate phosphate orientation |
Phosphoinositide 3-Kinase p110γ | Hydrogen bonding: Aspartate 836, Lysine 799π-Stacking: Tryptophan 812 | Induces αC-helix displacementDisrupts phosphoinositide trisphosphate coordination |
Beyond proximal Phosphoinositide-Dependent Kinase 1/Phosphoinositide 3-Kinase inhibition, Compound 2610 demonstrates broad suppressive effects on the AGC kinase superfamily. Phosphoinositide-Dependent Kinase 1 serves as the master regulator for at least 23 AGC kinases through phosphorylation of their activation loops. Treatment with Compound 2610 significantly reduces phosphorylation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) at Threonine 320 (activation loop) and subsequent phosphorylation of its substrate N-Myc Downstream Regulated 1 at Threonine 346. This cascade disruption impairs oncogenic signaling independently of Protein Kinase B, particularly in tumors with Phosphoinositide 3-Kinase hyperactivation [6].
The compound additionally suppresses Protein Kinase C isoforms and p70 Ribosomal Protein S6 Kinase phosphorylation, indicating pan-AGC kinase targeting. In pancreatic ductal adenocarcinoma models, this multi-kinase inhibition translates to dose-dependent impairment of anchorage-dependent and independent growth, with 50% growth inhibition at concentrations below 500 nM. The downstream signaling blockade occurs through two mechanisms: 1) Direct adenosine triphosphate-competitive inhibition of Phosphoinositide-Dependent Kinase 1's catalytic activity toward its substrates, and 2) Disruption of Phosphoinositide-Dependent Kinase 1's phosphoinositide-dependent membrane translocation, preventing colocalization with its kinase targets [3] [6].
Table 3: Effects on AGC Kinase Substrates and Functional Consequences
AGC Kinase Substrate | Phosphorylation Site | Cellular Function | Inhibition Effect by Compound 2610 |
---|---|---|---|
Protein Kinase B | Threonine 308 | Cell survival, glucose metabolism | Complete ablation at 100 nM |
Serum/Glucocorticoid Regulated Kinase Family Member 3 | Threonine 320 | Vesicular trafficking, oncogenesis | >80% reduction at 250 nM |
Protein Kinase C alpha | Threonine 497 | Cell adhesion, invasion | 70-90% suppression across isoforms |
p70 Ribosomal Protein S6 Kinase | Threonine 389 | Protein synthesis, cell growth | Impaired mTORC1-dependent phosphorylation |
p90 Ribosomal Protein S6 Kinase | Serine 227 | Cell proliferation | Reduced activation in multiple cancer lineages |
Compound 2610 exerts profound suppression of the hyperactivated Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling axis observed in diverse malignancies. In pancreatic ductal adenocarcinoma xenograft models, pharmacological inhibition with Compound 2610 significantly reduces tumor growth by disrupting three critical oncogenic mechanisms: 1) Abrogation of Phosphoinositide-Dependent Kinase 1-dependent Protein Kinase B activation, even in KRAS-mutant backgrounds where upstream receptor tyrosine kinase signaling is redundant; 2) Inhibition of Phosphoinositide 3-Kinase p110γ-mediated production of phosphatidylinositol (3,4,5)-trisphosphate, reducing membrane recruitment of pleckstrin homology domain-containing effectors; and 3) Attenuation of Mechanistic Target of Rapamycin Complex 1 signaling through impaired p70 Ribosomal Protein S6 Kinase phosphorylation [6].
The compound demonstrates particular efficacy against tumors with Phosphatase and Tensin Homolog loss, where constitutive phosphatidylinositol (3,4,5)-trisphosphate accumulation creates Phosphoinositide-Dependent Kinase 1 dependency. Combination studies reveal synergistic growth inhibition when Compound 2610 is paired with suboptimal concentrations of isoform-selective Phosphoinositide 3-Kinase inhibitors, notably against p110γ. This synergy overcomes compensatory feedback activation observed with single-agent Phosphoinositide 3-Kinase inhibitors, where receptor tyrosine kinase upregulation reactivates Protein Kinase B. By concurrently targeting Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase, Compound 2610 prevents this escape mechanism and induces sustained pathway suppression [3] [6].
Table 4: Oncogenic Pathway Dysregulation and Compound 2610 Intervention
Oncogenic Alteration | Tumor Prevalence | Compound 2610 Mechanism | Preclinical Evidence |
---|---|---|---|
Phosphoinositide 3-Kinase hyperactivation | 50% of solid tumors | Dual blockade of phosphatidylinositol (3,4,5)-trisphosphate production and effector activation | Pancreatic cancer xenograft growth inhibition >70% |
Phosphatase and Tensin Homolog loss | 20-30% of cancers | Phosphoinositide-Dependent Kinase 1 dependency ablation | Selective cytotoxicity in Phosphatase and Tensin Homolog-null lines |
KRAS mutations | >90% pancreatic cancers | Downstream convergence point blockade | Synergy with MEK inhibitors in KRAS^G12D^ models |
Receptor tyrosine kinase overexpression | Breast, lung cancers | Prevents feedback reactivation post-Phosphoinositide 3-Kinase inhibition | Enhanced suppression of p-Protein Kinase B vs. single agents |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2